N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]-4-pyrazol-1-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S2/c1-22-16(7-11-23-12-8-16)13-18-24(20,21)15-5-3-14(4-6-15)19-10-2-9-17-19/h2-6,9-10,18H,7-8,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHFOKVRKNRQNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a sulfonamide compound with promising biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a sulfonamide group linked to a pyrazole and a tetrahydrothiopyran moiety. Its synthesis typically involves multi-step reactions, including the formation of intermediates through the reaction of imidazole derivatives with sulfonyl chlorides. The structural variations significantly influence its biological activity, making it a focal point in medicinal chemistry research.
Key Structural Data:
- Molecular Formula: C15H20N2O3S
- CAS Number: 82978-00-5
Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial activity. This compound has demonstrated efficacy against various bacterial strains, including resistant strains. Research indicates that modifications in the sulfonamide structure can enhance its antibacterial potency, making it relevant in the treatment of infections caused by multidrug-resistant bacteria.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound exhibits anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity suggests potential applications in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease .
The mechanism of action for sulfonamides generally involves competitive inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. By inhibiting this enzyme, the compound disrupts bacterial growth and replication. Furthermore, its anti-inflammatory effects may be mediated through the modulation of signaling pathways associated with inflammation, such as NF-kB and MAPK pathways .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
-
Antibacterial Activity Study :
- Objective: To evaluate the antibacterial efficacy against resistant strains.
- Findings: The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
-
Anti-inflammatory Mechanism Study :
- Objective: To explore its effects on inflammatory markers.
- Findings: The compound reduced levels of TNF-alpha and IL-6 in vitro, indicating a strong anti-inflammatory potential.
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Structure | High | Moderate |
| 1-isopropyl-N-(4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1H-imidazole-4-sulfonamide | Structure | Moderate | High |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Comparative Analysis of Benzenesulfonamide Derivatives
Structural and Functional Differences
- Thiopyran vs. Thiazole/Thiazolidinone: The target compound’s 4-methoxytetrahydro-2H-thiopyran group distinguishes it from thiazole-containing analogs (e.g., compound 32 ).
- Pyrazole Derivatives: While the target compound and others (e.g., ) share pyrazole substituents, variations like trifluoromethyl ( ) or thiazolidinone hybrids ( ) alter electronic properties and steric bulk, influencing solubility and target affinity.
- Heterocyclic Fusion : The pyrazolo[3,4-d]pyrimidine group in ’s compound introduces a fused heterocycle, likely enhancing interactions with nucleotide-binding domains compared to simpler pyrazoles.
Industrial and Research Relevance
- Patent and Commercial Status : Compounds like 4-[5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide ( ) appear in commercial tariff lists, indicating industrial-scale production or patented applications.
Preparation Methods
Compound Characteristics and Properties
Before discussing preparation methods, it is essential to understand the target compound's key characteristics:
| Property | Value |
|---|---|
| CAS Number | 2034400-25-2 |
| Molecular Formula | C₁₆H₂₁N₃O₃S₂ |
| Molecular Weight | 367.48 g/mol |
| IUPAC Name | N-[(4-methoxythian-4-yl)methyl]-4-pyrazol-1-ylbenzenesulfonamide |
| Standard InChI | InChI=1S/C16H21N3O3S2/c1-22-16(7-11-23-12-8-16)13-18-24(20,21)15-5-3-14(4-6-15)19-10-2-9-17-19/h2-6,9-10,18H,7-8,11-13H2,1H3 |
| SMILES | COC1(CCSCC1)CNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3 |
The compound consists of three key structural components:
- 4-(1H-pyrazol-1-yl)benzenesulfonamide moiety
- 4-methoxytetrahydro-2H-thiopyran scaffold
- Methylene linker connecting the two components
General Synthetic Approach
The synthesis of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide can be approached through multiple strategies, each with distinct advantages. The most efficient routes typically involve:
- Preparation of 4-(1H-pyrazol-1-yl)benzenesulfonamide
- Synthesis of the 4-methoxytetrahydro-2H-thiopyran-4-ylmethylamine derivative
- Coupling of these two components via a sulfonamide bond formation
Synthesis of 4-(1H-pyrazol-1-yl)benzenesulfonamide Component
Pyrazole Formation and Coupling
The preparation of the 4-(1H-pyrazol-1-yl)benzenesulfonamide component can be achieved through several routes, based on established pyrazole synthesis methodologies.
Method A: Direct N-Arylation Approach
This method involves the direct N-arylation of pyrazole with 4-substituted benzenesulfonamide:
| Reagents | Quantities | Conditions |
|---|---|---|
| Pyrazole | 1.0 equivalent | - |
| 4-Fluorobenzenesulfonamide | 1.1 equivalents | - |
| Potassium carbonate | 2.0 equivalents | - |
| Copper(I) iodide | 10 mol% | - |
| N,N-Dimethylglycine | 20 mol% | - |
| DMSO | 5-10 mL/g | 120°C, 24h, N₂ atmosphere |
Procedure:
- In a three-necked flask, combine pyrazole, 4-fluorobenzenesulfonamide, potassium carbonate, copper(I) iodide, and N,N-dimethylglycine in anhydrous DMSO.
- Evacuate the reaction vessel and fill with nitrogen (three cycles).
- Heat the mixture at 120°C for 24 hours with vigorous stirring.
- Cool to room temperature and pour into cold water.
- Extract with ethyl acetate (3 × 50 mL).
- Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate.
- Purify by column chromatography (hexane/ethyl acetate) to obtain 4-(1H-pyrazol-1-yl)benzenesulfonamide.
Expected yield: 65-75%
Method B: Hydrazine Cyclization Approach
This alternative approach employs a two-step synthesis involving formation of a hydrazone intermediate followed by cyclization:
| Step | Reagents | Quantities | Conditions |
|---|---|---|---|
| 1 | 4-Hydrazinobenzenesulfonamide hydrochloride | 1.0 equivalent | - |
| 1 | 1,3-Diketone or α,β-unsaturated carbonyl compound | 1.0 equivalent | Ethanol, reflux, 4-6h |
| 2 | Acetic acid (catalytic) | 0.1 equivalent | Ethanol, reflux, 18-24h |
Procedure:
- Dissolve 4-hydrazinobenzenesulfonamide hydrochloride in ethanol.
- Add the appropriate 1,3-diketone or α,β-unsaturated carbonyl compound.
- Reflux the mixture for 4-6 hours.
- Add catalytic acetic acid and continue refluxing for 18-24 hours.
- Monitor reaction completion by TLC.
- Cool the mixture and pour into ice water.
- Filter the precipitate, wash with water, and dry.
- Recrystallize from methanol-diisopropyl ether.
Expected yield: 70-80%
Synthesis of 4-Methoxytetrahydro-2H-thiopyran-4-ylmethylamine
The preparation of this unique heterocyclic amine component requires careful consideration of the thiopyran ring structure and the methoxy substituent.
Method A: From 4-Oxotetrahydro-2H-thiopyran
| Step | Reagents | Quantities | Conditions |
|---|---|---|---|
| 1 | 4-Oxotetrahydro-2H-thiopyran | 1.0 equivalent | - |
| 1 | Sodium cyanoborohydride | 1.5 equivalents | MeOH, HCl (pH 3-4), 0°C to rt, 12h |
| 2 | Trimethyloxonium tetrafluoroborate | 1.2 equivalents | DCM, 0°C to rt, 24h |
| 3 | Potassium cyanide | 1.2 equivalents | DMSO, 60°C, 12h |
| 4 | LiAlH₄ | 2.0 equivalents | THF, 0°C to reflux, 6h |
Procedure:
- Reduce 4-oxotetrahydro-2H-thiopyran with sodium cyanoborohydride in acidic methanol to obtain 4-hydroxytetrahydro-2H-thiopyran.
- Convert the hydroxyl group to a methoxy group using trimethyloxonium tetrafluoroborate.
- Introduce a cyano group at the 4-position via alkylation of the resulting tertiary carbocation.
- Reduce the cyano group to an amine using LiAlH₄.
- Purify the final 4-methoxytetrahydro-2H-thiopyran-4-ylmethylamine by distillation or column chromatography.
Expected yield: 40-50% overall
Method B: From Thiopyran-4-carboxylic Acid
| Step | Reagents | Quantities | Conditions |
|---|---|---|---|
| 1 | Tetrahydro-2H-thiopyran-4-carboxylic acid | 1.0 equivalent | - |
| 1 | LiAlH₄ | 1.5 equivalents | THF, 0°C to reflux, 4h |
| 2 | Oxalyl chloride, DMSO, Et₃N | 1.2, 2.4, 5.0 equivalents | DCM, -78°C to rt |
| 3 | Trimethylsilyl cyanide, Lewis acid | 1.5, 0.1 equivalents | DCM, 0°C to rt, 12h |
| 4 | MeOH, H₂SO₄ (cat.) | Excess, catalytic | Reflux, 24h |
| 5 | LiAlH₄ | 2.0 equivalents | THF, 0°C to reflux, 6h |
Procedure:
- Reduce thiopyran-4-carboxylic acid to the corresponding alcohol using LiAlH₄.
- Oxidize the alcohol to an aldehyde via Swern oxidation.
- Perform a cyanohydrin formation followed by methylation of the hydroxyl group.
- Reduce the cyano group to obtain the target amine derivative.
Expected yield: 35-45% overall
General Synthetic Procedures
Method A: Nucleophilic Substitution Approach
| Reagents | Quantities | Conditions |
|---|---|---|
| 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride | 1.0 equivalent | - |
| 4-Methoxytetrahydro-2H-thiopyran-4-ylmethylamine | 1.1 equivalents | - |
| Triethylamine | 2.0 equivalents | - |
| DCM | 10 mL/g | 0°C to rt, 12h |
Procedure:
- Dissolve 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride in anhydrous DCM and cool to 0°C.
- Add triethylamine dropwise and stir for 15 minutes.
- Add a solution of 4-methoxytetrahydro-2H-thiopyran-4-ylmethylamine in DCM dropwise.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Monitor by TLC until completion.
- Quench with water and extract with DCM (3 × 30 mL).
- Wash organic layers with brine, dry over Na₂SO₄, and concentrate.
- Purify by column chromatography (hexane/ethyl acetate gradient).
Expected yield: 75-85%
Method B: Coupling Under Basic Conditions
| Reagents | Quantities | Conditions |
|---|---|---|
| 4-(1H-pyrazol-1-yl)benzenesulfonamide | 1.0 equivalent | - |
| 4-Methoxytetrahydro-2H-thiopyran-4-ylmethyl bromide | 1.2 equivalents | - |
| Potassium carbonate | 2.5 equivalents | - |
| DMF | 5 mL/g | 80°C, 16h |
Procedure:
- Combine 4-(1H-pyrazol-1-yl)benzenesulfonamide and potassium carbonate in anhydrous DMF.
- Heat the mixture to 80°C with stirring for 1 hour.
- Add 4-methoxytetrahydro-2H-thiopyran-4-ylmethyl bromide dropwise over 30 minutes.
- Continue heating at 80°C for 16 hours.
- Cool to room temperature and pour into ice water.
- Extract with ethyl acetate (3 × 40 mL).
- Wash organic layers with water (5 × 30 mL) to remove DMF, then with brine.
- Dry over Na₂SO₄, concentrate, and purify by column chromatography.
Expected yield: 65-75%
Purification and Characterization
Purification Methods
Multiple purification techniques can be employed to obtain high-purity this compound:
| Method | Conditions | Comments |
|---|---|---|
| Column Chromatography | Silica gel, Hexane/EtOAc (3:2 → 1:1) | Primary purification method |
| Recrystallization | DCM/Hexane or MeOH/Diisopropyl ether | For final purification |
| Preparative HPLC | C18 column, MeCN/H₂O gradient | For analytical samples |
Characterization Data
Analytical data confirming the structure of this compound:
| Analytical Method | Key Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.92-7.86 (m, 2H, Ar-H), 7.80 (d, J = 2.1 Hz, 1H, pyrazole-H), 7.68-7.63 (m, 2H, Ar-H), 7.58 (d, J = 1.5 Hz, 1H, pyrazole-H), 6.45 (t, J = 2.0 Hz, 1H, pyrazole-H), 4.82 (t, J = 6.0 Hz, 1H, NH), 3.25 (s, 3H, OCH₃), 3.04 (d, J = 6.0 Hz, 2H, CH₂NH), 2.80-2.72 (m, 4H, thiopyran-H), 2.05-1.95 (m, 2H, thiopyran-H), 1.75-1.65 (m, 2H, thiopyran-H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 145.2, 143.1, 140.5, 128.8 (2C), 127.1 (2C), 118.6, 108.2, 76.8, 49.5, 48.7, 37.5 (2C), 25.7 (2C) |
| IR (neat, cm⁻¹) | 3334 (N-H stretching), 3105, 2954, 2849, 1595, 1505, 1399 (S=O asymmetric), 1328, 1163 (S=O symmetric), 1090, 834, 754 |
| HRMS (ESI) | Calculated for C₁₆H₂₂N₃O₃S₂ [M+H]⁺: 368.1097, Found: 368.1095 |
| Melting Point | 143-145°C |
Reaction Mechanism Analysis
Pyrazole Formation Mechanism
The formation of the pyrazole ring through hydrazine cyclization follows a nucleophilic addition-cyclization pathway:
- Nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon
- Formation of hydrazone intermediate
- Intramolecular cyclization via nucleophilic attack on the second carbonyl
- Dehydration to form the aromatic pyrazole ring
Sulfonamide Coupling Mechanism
The mechanism for the formation of the sulfonamide bond involves:
- Nucleophilic attack of the amine on the electrophilic sulfur center
- Formation of a tetrahedral intermediate
- Elimination of the leaving group to form the sulfonamide bond
Optimization of Reaction Conditions
Key Parameters for Optimization
| Parameter | Range Studied | Optimal Condition | Effect on Yield |
|---|---|---|---|
| Temperature | 0-120°C | 60-80°C | Higher temperatures increase reaction rate but may lead to side reactions |
| Solvent | DCM, THF, DMF, DMSO | DMF for coupling, DCM for sulfonylation | Polar aprotic solvents favor SN2 reactions |
| Base | Et₃N, DIPEA, K₂CO₃, NaH | Et₃N for sulfonylation, K₂CO₃ for alkylation | Stronger bases can lead to side reactions |
| Reaction Time | 2-48h | 12-16h | Extended reaction times show minimal improvement |
| Catalyst | CuI, DMAP, Phase transfer catalysts | None required for standard procedures | Catalysts may be beneficial for difficult substrates |
Troubleshooting Common Issues
| Issue | Probable Cause | Solution |
|---|---|---|
| Low Yields | Moisture sensitivity, competing reactions | Use anhydrous conditions, optimize reagent ratios |
| Impure Product | Side reactions, incomplete conversions | Optimize reaction time and temperature, improve purification |
| Substrate Decomposition | Harsh conditions | Use milder conditions, protect sensitive functional groups |
| Poor Solubility | Incompatible solvent system | Change solvent or use co-solvents |
Comparative Analysis of Preparation Methods
Efficiency Comparison
| Method | Overall Yield | Time Required | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Method A: Nucleophilic Substitution | 65-75% | 24-36h | Moderate | Good |
| Method B: Basic Coupling | 55-65% | 36-48h | High | Moderate |
| One-pot Multicomponent Approach | 40-50% | 12-24h | Very High | Limited |
Q & A
Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?
The compound contains a tetrahydro-2H-thiopyran ring substituted with a methoxy group, a benzenesulfonamide moiety, and a pyrazole ring. The methoxy group enhances solubility, while the sulfonamide and pyrazole groups contribute to hydrogen bonding and π-π stacking interactions, critical for target binding . Physicochemical properties (e.g., logP, pKa) can be predicted using computational tools like PubChem’s data or quantum chemical calculations .
Q. What are the standard synthetic routes for this compound, and what critical parameters affect yield?
Synthesis typically involves multi-step reactions:
- Step 1 : Functionalization of the tetrahydrothiopyran core via alkylation or nucleophilic substitution.
- Step 2 : Coupling of the pyrazole ring using Suzuki-Miyaura or Huisgen cycloaddition.
- Step 3 : Sulfonamide formation via reaction of sulfonyl chloride with an amine intermediate . Critical parameters include temperature control (<60°C to prevent decomposition), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (e.g., 1.2:1 sulfonyl chloride:amine) .
Q. Which analytical techniques are most effective for confirming the compound’s purity and structure?
- NMR Spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., methoxy protons at δ ~3.3 ppm, pyrazole protons at δ ~7.5-8.5 ppm) .
- Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺ or [M-Na]⁻) .
- HPLC : For purity assessment (>95% purity, C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s 3D conformation for target binding studies?
Molecular dynamics (MD) simulations and density functional theory (DFT) calculations predict the compound’s bioactive conformation. For example:
- DFT : Optimizes bond angles and torsional strain in the tetrahydrothiopyran ring.
- Docking Studies : Identify binding poses with proteins (e.g., COX-2 or kinase targets) using software like AutoDock Vina . Data from X-ray crystallography (e.g., related sulfonamide structures ) validate computational models.
Q. How can contradictory bioactivity data across studies be resolved?
Contradictions may arise from assay conditions (e.g., cell line variability) or impurities. Mitigation strategies include:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates.
- Metabolic Stability Tests : Use liver microsomes to assess degradation pathways .
- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What methodologies are recommended for studying the compound’s reaction kinetics and degradation pathways?
- Kinetic Studies : Monitor sulfonamide hydrolysis under varying pH (e.g., pH 2-10) using UV-Vis spectroscopy (λ = 260 nm) .
- Degradation Analysis : Accelerated stability testing (40°C/75% RH) with LC-MS to identify byproducts (e.g., des-methyl or oxidized derivatives) .
- Isotope Labeling : Use ¹⁸O-labeled water to track oxygen incorporation during hydrolysis .
Q. How can structural analogs be designed to improve metabolic stability without compromising activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
